molecular formula C21H16F3N3O B2634277 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339026-84-5

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

Cat. No.: B2634277
CAS No.: 339026-84-5
M. Wt: 383.374
InChI Key: SPTICIQJNBRSGJ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a complex organic compound that features a trifluoromethyl group, a benzyl ether linkage, and an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Benzylation: The benzyl ether linkage is introduced using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The imidazo[4,5-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]oxy}-1H-imidazo[4,5-b]pyridine
  • 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-c]pyridine

Uniqueness

The unique combination of the trifluoromethyl group, benzyl ether linkage, and imidazo[4,5-b]pyridine core distinguishes 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine from similar compounds. This specific structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-14-7-9-16(10-8-14)20-26-19-18(6-3-11-25-19)27(20)28-13-15-4-2-5-17(12-15)21(22,23)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTICIQJNBRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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